molecular formula C17H14ClNO3 B2710155 Methyl 7-chloro-4-phenylmethoxy-1H-indole-2-carboxylate CAS No. 1427571-15-0

Methyl 7-chloro-4-phenylmethoxy-1H-indole-2-carboxylate

Cat. No. B2710155
CAS RN: 1427571-15-0
M. Wt: 315.75
InChI Key: VESDPQKUBVDVRK-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . For example, reactant for preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation and Kharasch radical cyclization .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using the IUPAC Standard InChI . For example, the InChI for 4-methyl-1H-indole is InChI=1S/C9H9N/c1-7-3-2-4-9-8 (7)5-6-10-9/h2-6,10H,1H3 and for 7-methyl-1H-indole is InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9 (7)8/h2-6,10H,1H3 .


Chemical Reactions Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be analyzed using the IUPAC Standard InChI . For example, the InChI for 4-methyl-1H-indole is InChI=1S/C9H9N/c1-7-3-2-4-9-8 (7)5-6-10-9/h2-6,10H,1H3 and for 7-methyl-1H-indole is InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9 (7)8/h2-6,10H,1H3 .

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Safety and Hazards

The safety data sheet for Methyl indole-7-carboxylate suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

methyl 7-chloro-4-phenylmethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-21-17(20)14-9-12-15(8-7-13(18)16(12)19-14)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESDPQKUBVDVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2N1)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(benzyloxy)-7-chloro-1h-indole-2-carboxylate

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